molecular formula C5H7N3O2 B099867 6-(Hydroxyamino)-2-methylpyrimidin-4-ol CAS No. 16071-29-7

6-(Hydroxyamino)-2-methylpyrimidin-4-ol

Cat. No. B099867
CAS RN: 16071-29-7
M. Wt: 141.13 g/mol
InChI Key: UFJOOXNGXGYLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxyamino)-2-methylpyrimidin-4-ol, also known as HAM or HAMNO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. HAM is a derivative of pyrimidine and has a hydroxyamino group attached to the 6th carbon atom and a methyl group attached to the 2nd carbon atom.

Mechanism Of Action

The mechanism of action of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to inhibit the activity of xanthine oxidase by binding to its active site and preventing the conversion of hypoxanthine to xanthine and uric acid. This, in turn, reduces the production of reactive oxygen species and inflammation.

Biochemical And Physiological Effects

6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to reduce the levels of oxidative stress markers and pro-inflammatory cytokines in vitro and in vivo. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to inhibit the growth of various bacterial and viral pathogens.

Advantages And Limitations For Lab Experiments

6-(Hydroxyamino)-2-methylpyrimidin-4-ol has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol also has some limitations, such as its potential toxicity and limited availability. Therefore, it is important to use appropriate safety measures and obtain 6-(Hydroxyamino)-2-methylpyrimidin-4-ol from reliable sources.

Future Directions

There are several future directions for the study of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol, including its potential applications in drug development, agriculture, and environmental science. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to have synergistic effects with other compounds, such as quercetin and resveratrol, which may enhance its therapeutic potential. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol may have applications in the development of new antimicrobial agents and as a potential natural pesticide. Further research is needed to fully explore the potential of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol and its derivatives.
Conclusion:
6-(Hydroxyamino)-2-methylpyrimidin-4-ol is a unique compound with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol and its derivatives.

Synthesis Methods

6-(Hydroxyamino)-2-methylpyrimidin-4-ol can be synthesized through a multistep process involving the reaction of 2,4-dihydroxypyrimidine with hydroxylamine and subsequent methylation of the resulting intermediate. The yield of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol can be improved by optimizing the reaction conditions, such as temperature and pH.

Scientific Research Applications

6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and agriculture. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to exhibit antiviral, antibacterial, and antitumor activities. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to act as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.

properties

CAS RN

16071-29-7

Product Name

6-(Hydroxyamino)-2-methylpyrimidin-4-ol

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-(hydroxyamino)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H7N3O2/c1-3-6-4(8-10)2-5(9)7-3/h2,10H,1H3,(H2,6,7,8,9)

InChI Key

UFJOOXNGXGYLJG-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C=C(N1)NO

SMILES

CC1=NC(=CC(=O)N1)NO

Canonical SMILES

CC1=NC(=O)C=C(N1)NO

synonyms

4-Pyrimidinol, 6-(hydroxyamino)-2-methyl- (8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.